molecular formula C13H11FN2O2 B13963816 5-Fluoro-2-hydroxy-N-(6-methylpyridin-2-yl)benzamide CAS No. 783371-16-4

5-Fluoro-2-hydroxy-N-(6-methylpyridin-2-yl)benzamide

Cat. No.: B13963816
CAS No.: 783371-16-4
M. Wt: 246.24 g/mol
InChI Key: DIGBYMOIVNARAL-UHFFFAOYSA-N
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Description

5-Fluoro-2-hydroxy-N-(6-methylpyridin-2-yl)benzamide is a chemical compound with the molecular formula C13H11FN2O2 It is a derivative of benzamide, featuring a fluorine atom, a hydroxyl group, and a methylpyridinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-hydroxy-N-(6-methylpyridin-2-yl)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluoro-2-hydroxybenzoic acid and 6-methyl-2-aminopyridine.

    Coupling Reaction: The carboxylic acid group of 5-fluoro-2-hydroxybenzoic acid is activated using a coupling reagent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine. This is followed by the addition of 6-methyl-2-aminopyridine to form the amide bond.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and minimize costs. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-hydroxy-N-(6-methylpyridin-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate) can be used under mild conditions.

    Reduction: Reducing agents like LiAlH4 (lithium aluminium hydride) or NaBH4 (sodium borohydride) are commonly employed.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as NaH (sodium hydride).

Major Products

    Oxidation: Formation of 5-fluoro-2-oxo-N-(6-methylpyridin-2-yl)benzamide.

    Reduction: Formation of 5-fluoro-2-hydroxy-N-(6-methylpyridin-2-yl)benzylamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Fluoro-2-hydroxy-N-(6-methylpyridin-2-yl)benzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-hydroxy-N-(6-methylpyridin-2-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxy-N-(6-methylpyridin-2-yl)benzamide
  • 2-Hydroxy-N-(5-methylpyridin-2-yl)benzamide
  • 2-Hydroxy-N-(pyridin-2-ylmethyl)benzamide

Uniqueness

5-Fluoro-2-hydroxy-N-(6-methylpyridin-2-yl)benzamide is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various research applications.

Properties

CAS No.

783371-16-4

Molecular Formula

C13H11FN2O2

Molecular Weight

246.24 g/mol

IUPAC Name

5-fluoro-2-hydroxy-N-(6-methylpyridin-2-yl)benzamide

InChI

InChI=1S/C13H11FN2O2/c1-8-3-2-4-12(15-8)16-13(18)10-7-9(14)5-6-11(10)17/h2-7,17H,1H3,(H,15,16,18)

InChI Key

DIGBYMOIVNARAL-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)C2=C(C=CC(=C2)F)O

Origin of Product

United States

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